BCN-PEG4-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-PEG4-NHS ester is a compound used primarily as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It is a polyethylene glycol-based linker that facilitates the connection of two essential ligands, enabling selective protein degradation via the ubiquitin-proteasome system within cells . This compound is also a click chemistry reagent, containing a BCN group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups .
Mechanism of Action
Target of Action
BCN-PEG4-NHS ester, also known as BCN-endo-PEG4-SPA, is a PEG-based PROTAC linker . The primary targets of this compound are proteins or molecules that contain primary amines (-NH2) and azide groups .
Mode of Action
The compound contains a bicyclononyne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction is a type of click chemistry, which is characterized by its specificity, reliability, and biocompatibility . The compound also contains an NHS ester group, which can react with primary amines (-NH2) to form a stable amide bond .
Biochemical Pathways
This compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The compound contains a polyethylene glycol (peg) spacer, which is known to increase solubility in aqueous media . This could potentially enhance the bioavailability of the compound.
Result of Action
The result of the action of this compound is the selective degradation of target proteins via the ubiquitin-proteasome system . This can have various molecular and cellular effects depending on the specific target proteins involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -5°C and kept dry to avoid sunlight . These conditions can affect the stability and efficacy of the compound. Furthermore, the presence of primary amines and azide groups in the environment is necessary for the compound to function .
Biochemical Analysis
Biochemical Properties
BCN-PEG4-NHS ester plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The BCN group in this compound enables copper-free click chemistry with azide-tagged biomolecules . This interaction allows for the labeling of primary amines in proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its ability to label proteins and other biomolecules. By labeling these molecules, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The BCN group in the compound can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-tagged biomolecules . This reaction allows this compound to bind to these biomolecules, potentially influencing enzyme activity and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The NHS-ester moiety in the compound readily hydrolyzes and becomes non-reactive . Therefore, stock solutions of the compound should be prepared immediately before use
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BCN-PEG4-NHS ester involves the reaction of BCN (bicyclo[6.1.0]nonyne) with PEG4 (polyethylene glycol with four ethylene glycol units) and NHS (N-hydroxysuccinimide) ester. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG4-NHS ester primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and occurs under mild conditions without the need for a copper catalyst .
Common Reagents and Conditions
Reagents: Azide-containing molecules, triethylamine (as a base)
Conditions: Mild temperatures, typically room temperature, and neutral to slightly basic pH.
Major Products
The major product formed from the reaction of this compound with azide-containing molecules is a stable triazole linkage, which is a key component in the synthesis of PROTACs and other bioconjugates .
Scientific Research Applications
BCN-PEG4-NHS ester has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
BCN-PEG4-NHS ester is unique due to its ability to undergo SPAAC reactions without the need for a copper catalyst, making it suitable for biological applications where copper can be toxic. Similar compounds include:
DIBO-PEG4-NHS ester: Another click chemistry reagent that undergoes SPAAC reactions but with different structural properties.
DBCO-PEG4-NHS ester: Similar to this compound but with a different bicyclic structure, offering slightly different reactivity and stability profiles.
This compound stands out for its high efficiency and compatibility with biological systems, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)/t20-,21+,22? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQCOKMBYCIQEJ-CBQGHPETSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.